molecular formula C20H24O B8575659 4-(4-Tert-butylphenyl)-2-methylindan-2-ol CAS No. 683229-44-9

4-(4-Tert-butylphenyl)-2-methylindan-2-ol

Cat. No.: B8575659
CAS No.: 683229-44-9
M. Wt: 280.4 g/mol
InChI Key: NSDJDDLPFBXWEP-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-methylindan-2-ol is a useful research compound. Its molecular formula is C20H24O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

683229-44-9

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-methyl-1,3-dihydroinden-2-ol

InChI

InChI=1S/C20H24O/c1-19(2,3)16-10-8-14(9-11-16)17-7-5-6-15-12-20(4,21)13-18(15)17/h5-11,21H,12-13H2,1-4H3

InChI Key

NSDJDDLPFBXWEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

633 mg (26 mmol, 4 eq.) of Mg powder (50 mesh/Aldrich) were dried under reduced pressure with the aid of a hair dryer. 10 ml of THF and 10 drops of 1,2-dibromoethane were added. The mixture was heated to reflux until gas evolution took place and the activation was complete. The solvent was removed under reduced pressure and 10 ml of fresh THF were added. A solution of 2.0 g (6.5 mmol) of tert-butyl-2,3-bis(chloromethyl)biphenyl in 120 ml of THF was added and the suspension was stirred vigorously at room temperature for 3 hours. Stirring was continued overnight and the slightly greenish turbid solution obtained was filtered to remove excess magnesium. The filtrate was cooled to −78° C. and a solution of 482 mg (6.51 mol) of methyl acetate in 60 ml of THF was added dropwise over a period of 1 hour. The reaction solution was warmed to 0° C. over a period of 2 hours. 80 ml of water were subsequently added and the solution was concentrated under reduced pressure. To dissolve the magnesium salts, 3 ml of concentrated hydrochloric acid were added and the aqueous phase was extracted with methylene chloride (3×50 ml). The combined organic phases were dried over magnesium sulfate, and the solvent was subsequently removed under reduced pressure. The product was purified by column chromatography, with the nonpolar by-products being separated off using a heptane/dichloromethane mixture and the product being eluted with pure dichloromethane, giving a yellow product. Yield: 0.64 g (2.28 mmol/35%/94.5% by GC). 1H NMR (400 MHz, CDCl3): δ=7.43–7.22 (m, 7H, aromat.), 3.08 (m, 4H, CH2), 1.48 (s, 3H, CH3), 1.35 (s, 9H, tert-butyl) ppm.
[Compound]
Name
Mg
Quantity
633 mg
Type
reactant
Reaction Step One
Name
tert-butyl-2,3-bis(chloromethyl)biphenyl
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
482 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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